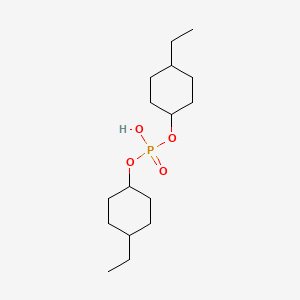
Bis(4-ethylcyclohexyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-ethylcyclohexyl) hydrogen phosphate: is an organophosphate compound with the molecular formula C16H31O4P and a molecular weight of 318.39 g/mol . It is known for its unique chemical structure, which includes two 4-ethylcyclohexyl groups attached to a phosphate group. This compound is used in various industrial and research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylcyclohexyl) hydrogen phosphate typically involves the reaction of 4-ethylcyclohexanol with phosphorus oxychloride (POCl3) in the presence of a catalyst . The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 4-ethylcyclohexanol being 1:2. The mixture is stirred at room temperature for several hours, followed by heating to complete the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction kettle, and the generated hydrogen chloride gas is removed continuously. The product is then purified through processes such as washing, filtration, and distillation to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-ethylcyclohexyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different organophosphate compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various phosphoric acid esters and substituted organophosphates .
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-ethylcyclohexyl) hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions .
Biology: In biological research, it is utilized for studying enzyme interactions and as a potential inhibitor for specific biochemical pathways .
Industry: Industrially, this compound is used as a plasticizer, flame retardant, and in the production of specialty polymers .
Mecanismo De Acción
The mechanism of action of Bis(4-ethylcyclohexyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
- Bis(2-ethylhexyl) phosphate
- Bis(4-methylcyclohexyl) phosphate
- Bis(4-isopropylcyclohexyl) phosphate
Comparison: Bis(4-ethylcyclohexyl) hydrogen phosphate is unique due to its specific 4-ethylcyclohexyl groups, which impart distinct chemical and physical properties compared to other similar compounds. For instance, Bis(2-ethylhexyl) phosphate has different steric and electronic effects due to the presence of 2-ethylhexyl groups, leading to variations in reactivity and application .
Propiedades
Fórmula molecular |
C16H31O4P |
|---|---|
Peso molecular |
318.39 g/mol |
Nombre IUPAC |
bis(4-ethylcyclohexyl) hydrogen phosphate |
InChI |
InChI=1S/C16H31O4P/c1-3-13-5-9-15(10-6-13)19-21(17,18)20-16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3,(H,17,18) |
Clave InChI |
BVKILVUDEKZITM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)OP(=O)(O)OC2CCC(CC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















